molecular formula C24H25N5O2 B271881 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine

Numéro de catalogue B271881
Poids moléculaire: 415.5 g/mol
Clé InChI: MTVFOVQOCIHFDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine, commonly known as EHT 5372, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mécanisme D'action

EHT 5372 is a selective and potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in the regulation of intracellular signaling pathways in the brain. PDE10A is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain. By inhibiting PDE10A, EHT 5372 increases the levels of cAMP and cGMP, leading to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that EHT 5372 improves cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. EHT 5372 has a good safety profile and does not produce significant side effects at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EHT 5372 is its selectivity for PDE10A, which reduces the risk of off-target effects. The compound is also stable and can be easily synthesized in large quantities. However, one limitation of EHT 5372 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on EHT 5372. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of EHT 5372. Finally, the use of EHT 5372 in combination with other drugs or therapies could also be explored to enhance its therapeutic effects.
In conclusion, EHT 5372 is a promising compound with potential applications in various fields. The compound's selectivity for PDE10A and its neuroprotective and anti-inflammatory effects make it a potential candidate for the treatment of neurodegenerative diseases and pain. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of EHT 5372.

Méthodes De Synthèse

The synthesis of EHT 5372 involves a multi-step process that begins with the reaction of 4-hydroxybenzyl alcohol with ethyl 3-bromopropionate to form 3-ethoxy-4-(4-hydroxybenzyl)butanoic acid ethyl ester. This intermediate compound is then reacted with sodium azide to form the corresponding tetrazole. The final step involves the reaction of the tetrazole with 4-(chloromethyl)phenylacetonitrile to form EHT 5372.

Applications De Recherche Scientifique

EHT 5372 has potential applications in various fields, including neuroscience, pharmacology, and drug discovery. The compound has been shown to have neuroprotective effects, and it has been suggested that it could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EHT 5372 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Propriétés

Formule moléculaire

C24H25N5O2

Poids moléculaire

415.5 g/mol

Nom IUPAC

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-phenylethanamine

InChI

InChI=1S/C24H25N5O2/c1-2-30-23-17-20(18-25-16-15-19-9-5-3-6-10-19)13-14-22(23)31-24-26-27-28-29(24)21-11-7-4-8-12-21/h3-14,17,25H,2,15-16,18H2,1H3

Clé InChI

MTVFOVQOCIHFDS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

SMILES canonique

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.